rac cis-3-Hydroxy Glyburide-d3,13C

Description

BenchChem offers high-quality rac cis-3-Hydroxy Glyburide-d3,13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac cis-3-Hydroxy Glyburide-d3,13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

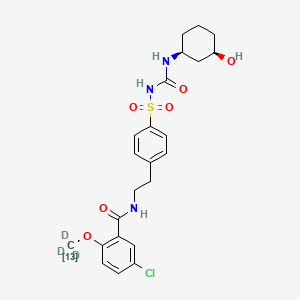

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-YQWZDHMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675937 |

Source

|

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217848-91-3 |

Source

|

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to rac cis-3-Hydroxy Glyburide-d3,13C: Properties and Bioanalytical Applications

Introduction: The Quintessential Internal Standard for Glyburide Metabolite Quantification

In the landscape of pharmacokinetic and metabolic research, the precise quantification of drug metabolites is paramount to understanding a compound's efficacy, safety, and disposition. Glyburide (also known as Glibenclamide), a potent second-generation sulfonylurea used in the management of type 2 diabetes, undergoes extensive hepatic metabolism. Among its primary metabolites is cis-3-Hydroxy Glyburide, a pharmacologically active molecule that contributes to the overall therapeutic and potential hypoglycemic effects of the parent drug.[1]

The development of robust bioanalytical methods to accurately measure the concentrations of such metabolites in complex biological matrices like plasma and urine is a critical challenge for drug development professionals. This guide provides an in-depth technical overview of rac cis-3-Hydroxy Glyburide-d3,13C , a stable isotope-labeled (SIL) internal standard designed for this exact purpose. Its structure, incorporating deuterium (d3) and carbon-13 (13C) isotopes, renders it chemically identical to the endogenous metabolite but mass-shifted, making it the ideal tool for quantification by mass spectrometry.

The use of a SIL internal standard is the gold standard in quantitative bioanalysis.[2][3] It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby correcting for variations during sample preparation and analysis and ensuring the highest degree of accuracy and precision.[2][3] This document will delve into the core chemical properties of rac cis-3-Hydroxy Glyburide-d3,13C, its critical role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, and the metabolic context of its unlabeled analogue.

Core Chemical Properties

The defining characteristic of rac cis-3-Hydroxy Glyburide-d3,13C is its mass difference compared to the native metabolite, which is fundamental to its function as an internal standard. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Chemical Name | rac cis-3-Hydroxy Glyburide-d3,13C | N/A |

| Synonyms | 3-cis-Hydroxyglibenclamide-d3,13C, cis-3-Hydroxyglyburide-13C,d3 | [4] |

| CAS Number | 1217848-91-3 | [4] |

| Molecular Formula | C₂₂¹³CH₂₅D₃ClN₃O₆S | [4] |

| Molecular Weight | 514.01 g/mol | [4] |

| Appearance | Pale Yellow Solid | [4] |

| Storage Conditions | 2-8°C Refrigerator | [4] |

| Exact Mass | 513.16 g/mol (Calculated) | N/A |

| Isotopic Enrichment | >98% (Typical) | N/A |

| Solubility | Soluble in DMSO and Methanol | [5] |

| pKa (unlabeled) | ~5.3 (Estimated) | [6] |

| LogP (unlabeled) | 3.7 (Computed) | [7] |

Note: Some physicochemical properties like pKa and LogP are based on data for the unlabeled parent compound, cis-3-Hydroxy Glyburide, as they are not expected to change significantly with stable isotope substitution.

Glyburide Metabolism: The Origin of cis-3-Hydroxy Glyburide

Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, before its excretion.[8] The hydroxylation of the cyclohexyl ring is a major metabolic pathway, leading to the formation of several hydroxylated metabolites, including 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b).[1] Both of these major metabolites have been shown to possess hypoglycemic activity.

The biotransformation is primarily catalyzed by CYP3A4 and CYP2C9 enzymes. Understanding this pathway is crucial for interpreting pharmacokinetic data, as genetic polymorphisms in these enzymes can lead to inter-individual variability in drug response.

Caption: Metabolic pathway of Glyburide to its primary hydroxy metabolites.

Application in Bioanalysis: A Validated LC-MS/MS Workflow

The primary application of rac cis-3-Hydroxy Glyburide-d3,13C is as an internal standard (IS) for the accurate and precise quantification of cis-3-Hydroxy Glyburide in biological matrices. A typical workflow involves sample preparation, chromatographic separation, and tandem mass spectrometric detection.

Experimental Protocol: Quantification of cis-3-Hydroxy Glyburide in Human Plasma

This protocol is a representative methodology based on established principles for the bioanalysis of small molecules.

1. Sample Preparation (Protein Precipitation & Extraction):

-

Rationale: To remove proteins that interfere with analysis and to isolate the analyte and internal standard.

-

Procedure:

-

Aliquot 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of rac cis-3-Hydroxy Glyburide-d3,13C in methanol) and vortex briefly.

-

Add 600 µL of acetonitrile (protein precipitating agent) and vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Conditions:

-

Rationale: To chromatographically separate the analyte from other matrix components to reduce ion suppression and ensure accurate detection.

-

Parameters:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

-

Injection Volume: 5 µL

-

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Rationale: To provide highly selective and sensitive detection of the analyte and internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

cis-3-Hydroxy Glyburide: m/z 510.1 → 391.1 (Proposed; based on loss of the hydroxycyclohexyl urea moiety)

-

rac cis-3-Hydroxy Glyburide-d3,13C (IS): m/z 514.0 → 395.1 (Proposed; reflects the +4 Da mass shift due to d3 and 13C labeling)

-

-

Self-Validation Note: The chosen MRM transitions must be empirically optimized for the specific mass spectrometer being used. The transition for the internal standard should ideally be a fragment that retains the isotopic labels to ensure specificity.

Caption: General workflow for bioanalytical quantification using LC-MS/MS.

Conclusion: Ensuring Data Integrity in Metabolic Research

rac cis-3-Hydroxy Glyburide-d3,13C is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its design as a stable isotope-labeled internal standard ensures the highest level of analytical rigor for the quantification of the active metabolite, cis-3-Hydroxy Glyburide. By mimicking the analyte's behavior throughout the analytical process, it effectively mitigates variability, leading to trustworthy and reproducible data. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical assays, ultimately contributing to a more comprehensive understanding of Glyburide's clinical pharmacology and supporting the development of safer and more effective therapies for diabetes.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

de Kanter, R., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Technical Note. [Link]

-

Chen, J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6384–6391. [Link]

-

Feldman, J. M. (1985). Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects. Pharmacotherapy, 5(2), 43-62. [Link]

-

Zhou, Y., et al. (2010). Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. Drug Metabolism and Disposition, 38(9), 1479-1482. [Link]

-

Zharikova, N. V., et al. (2009). Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. Biochemical Pharmacology, 72(12), 1609-1617. [Link]

-

Rydberg, T., Jönsson, A., Karlsson, M. O., & Melander, A. (1997). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes care, 20(2), 238–241. [Link]

-

Pharmaffiliates. (n.d.). rac cis-3-Hydroxy Glyburide-13C,d3. Pharmaffiliates Website. [Link]

-

ResearchGate. (n.d.). Structure of glyburide and its metabolites. ResearchGate Website. [Link]

-

Thour, A., & Marwaha, R. (2023). Glyburide. StatPearls. [Link]

-

ChemWhat. (n.d.). rac cis-3-Hydroxy Glyburide-d3,13C CAS#: 1217848-91-3. ChemWhat Website. [Link]

-

ResearchGate. (n.d.). The chemical structures of glyburide and its metabolites. ResearchGate Website. [Link]

-

Abdel-sattar, M., et al. (2016). Assessment of the Physicochemical Properties and In Vitro Dissolution of Glibenclamide Tablets Marketed in Saudi Arabia. Dissolution Technologies. [Link]

-

PubChem. (n.d.). cis-3-Hydroxyglyburide. PubChem Database. [Link]

Sources

- 1. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bridgeorganics.com [bridgeorganics.com]

- 6. scribd.com [scribd.com]

- 7. cis-3-Hydroxyglyburide | C23H28ClN3O6S | CID 91810507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Labeled Glyburide Metabolites

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Analysis in Drug Development

In the journey of a drug from discovery to clinical application, understanding its metabolic fate is paramount. The biotransformation of a parent drug into its metabolites dictates its efficacy, duration of action, and potential for toxicity. Glyburide (also known as glibenclamide), a potent second-generation sulfonylurea used in the management of type 2 diabetes, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes like CYP2C9 and CYP3A4.[1][2][3] The identification and characterization of its metabolites are not merely regulatory hurdles; they provide critical insights into the drug's pharmacokinetics and safety profile.

This guide provides a comprehensive, field-proven framework for the synthesis of isotopically labeled glyburide and the subsequent characterization of its metabolites. By incorporating an isotopic label (either stable or radioactive), we create a powerful analytical tracer. This label acts as a "beacon," allowing for the unambiguous differentiation of drug-related material from the complex biochemical background of biological matrices.[4] This approach is indispensable for definitive metabolite identification, mass balance studies, and understanding disposition pathways, forming the bedrock of a robust submission package for regulatory agencies like the FDA.[5][6]

We will move beyond simple procedural lists to explore the causality behind experimental choices, providing the rationale necessary for adapting these methods to novel chemical entities.

Section 1: Strategic Synthesis of Isotopically Labeled Glyburide

The foundation of any metabolite study using tracers is the synthesis of the labeled parent drug. The choice of isotope and its position within the molecule are critical decisions that impact the entire experimental workflow.

The Choice of Isotope: A Strategic Decision

Isotopes used in drug metabolism studies fall into two categories: radioactive and stable. The selection depends on the study's objective, the required sensitivity, and safety considerations.

-

Radioisotopes (¹⁴C, ³H): Carbon-14 is often the gold standard for quantitative absorption, distribution, metabolism, and excretion (ADME) and mass balance studies due to its long half-life and the stability of the C-C bond, which minimizes the risk of the label being lost during metabolism.[5][6] Tritium (³H) is another option, though it carries a higher risk of exchange and metabolic loss. These studies provide the most direct method for determining the total drug-related exposure.[6]

-

Stable Isotopes (¹³C, ²H, ¹⁵N): Stable Isotope Labeling (SIL) has become the cornerstone of modern metabolic analysis, particularly when coupled with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7] Deuterium (²H) labeling can, in some cases, intentionally slow metabolism at a specific site (the "Kinetic Isotope Effect"), providing a tool to identify metabolic "soft spots."[8][9] ¹³C labels are invaluable for MS, creating a characteristic isotopic pattern, and for NMR, where the ¹³C nucleus is directly observable.[10][11]

| Isotope | Type | Key Advantages | Key Disadvantages | Primary Application |

| ¹⁴C | Radioactive | Gold standard for mass balance; high sensitivity; low risk of metabolic loss. | Requires specialized handling/facilities; generates radioactive waste. | Quantitative ADME, mass balance studies.[6] |

| ³H | Radioactive | High specific activity possible. | Potential for H-D exchange and metabolic loss of label. | ADME studies, receptor binding assays.[12] |

| ¹³C | Stable | No radioactivity; creates unique MS signature; directly observable by NMR. | High cost of labeled precursors; lower sensitivity than radioisotopes. | Metabolite identification by MS; structural elucidation by NMR.[4][10] |

| ²H (D) | Stable | Relatively inexpensive; can be used to probe metabolic pathways (KIE). | Can alter metabolism/PK; potential for back-exchange. | Mechanistic PK studies; internal standards.[8][9] |

Synthetic Pathway for Labeled Glyburide

The synthesis of glyburide involves the coupling of a substituted benzamidoethyl benzenesulfonamide with cyclohexyl isocyanate.[13][14] To introduce an isotopic label, a labeled precursor is incorporated at a metabolically stable position. A common strategy for ¹³C or ¹⁴C labeling is to use a labeled 2-phenylethylamine precursor, ensuring the label resides in the core of the molecule.

Below is a representative workflow for synthesizing labeled glyburide.

Section 2: Generation and Isolation of Labeled Metabolites

With the labeled parent drug in hand, the next step is to generate the metabolites in a biologically relevant system.

In Vitro Metabolism using Liver Microsomes

The most common and efficient method for generating metabolites is through incubation with liver microsomes, which are rich in CYP450 enzymes.[15][16][17] This in vitro system allows for a controlled environment to study metabolic pathways across different species.

-

Reagents & Materials :

-

Labeled Glyburide (e.g., ¹³C₆-Glyburide) stock solution (10 mM in DMSO).

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Glyburide-d₁₁).

-

Incubator/shaking water bath set to 37°C.

-

-

Preparation of Incubation Mixture :

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Rationale : The buffer maintains physiological pH for optimal enzyme activity. The NADPH system provides the necessary cofactor for CYP450 enzymes.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation and Incubation :

-

Initiate the reaction by adding the labeled glyburide stock solution to achieve a final substrate concentration of 1-10 µM.

-

Rationale : Starting with a low concentration minimizes substrate inhibition and is more representative of therapeutic levels.

-

Incubate at 37°C for a specified time (e.g., 60 minutes), with gentle shaking. Time-course experiments (0, 5, 15, 30, 60 min) can be run to assess metabolic stability.[18]

-

-

Quenching the Reaction :

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Rationale : Cold ACN precipitates proteins, instantly halting all enzymatic activity. The internal standard is crucial for accurate quantification and correcting for variations in sample processing and instrument response.[7][19]

-

-

Sample Processing :

-

Vortex the quenched mixture vigorously.

-

Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

Section 3: The Analytical Workflow for Characterization

A multi-instrumental approach is required for the unambiguous characterization of metabolites. This workflow integrates high-performance liquid chromatography (HPLC) for separation with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural identification.[20][21][22]

Sources

- 1. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.princeton.edu [chemistry.princeton.edu]

- 13. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 14. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of liquid chromatography-mass spectrometry(n) analyses to the characterization of novel glyburide metabolites formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. omicsonline.org [omicsonline.org]

- 18. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Stability of Deuterated Glyburide Standards

Foreword: The Imperative of Isotopic Fidelity in Quantitative Bioanalysis

In the landscape of modern drug development and therapeutic drug monitoring, the precision of quantitative analysis is paramount. Stable Isotope Labeled (SIL) compounds, particularly deuterated analogues, have become the gold standard for internal standards in mass spectrometry-based bioanalysis.[1][2] Their utility hinges on a core assumption: that they are chemically and physically indistinguishable from the analyte during extraction, chromatography, and ionization, thereby perfectly compensating for experimental variability.[3] This guide addresses the often-overlooked aspect of this assumption—the stability of the SIL standard itself. Using deuterated glyburide as our subject, we will explore the intrinsic factors governing its stability, provide robust protocols for its assessment, and offer field-proven insights into its proper handling and storage. The integrity of your quantitative data begins with the integrity of your standard.

Understanding Glyburide: Structure, Vulnerabilities, and the Deuteration Strategy

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[4] Its mechanism involves stimulating insulin release from pancreatic β-cells.[4] From a chemical stability perspective, the glyburide molecule possesses two primary points of hydrolytic vulnerability: the sulfonylurea bridge and the amide linkage.[5]

-

Sulfonylurea Moiety: Susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the molecule into a sulfonamide derivative and a substituted amine.[5][6]

-

Amide Linkage: Also prone to hydrolysis, breaking the molecule at a different position.

These degradation pathways can be initiated by exposure to inappropriate pH, temperature, or even trace amounts of water in solvents.[5]

The Kinetic Isotope Effect (KIE): A Stability Enhancement Strategy

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon (C-D) compared to protium (C-H).[7] This difference in bond energy gives rise to the Kinetic Isotope Effect (KIE), where the cleavage of a C-D bond typically requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond.[8]

In drug design, deuteration is strategically employed at sites of metabolic oxidation to slow down drug metabolism and improve pharmacokinetic profiles.[9] For a deuterated standard, this same principle can enhance its chemical stability if the deuterium labels are placed at or near a site involved in a degradation reaction. However, the primary role of deuteration in an internal standard is to provide a mass shift for MS detection, not necessarily to enhance stability. Therefore, verifying the stability of these standards is a critical, non-negotiable step.[1]

Below is a diagram illustrating the structure of glyburide and a potential deuterated analogue, highlighting the susceptible linkages.

Caption: Experimental workflow for comprehensive stability assessment of deuterated standards.

Physical Stability Assessment: The First Line of Defense

Physical instability can be a precursor to chemical degradation and can significantly impact solution concentration accuracy.

Protocol 1: Visual and Solubility Assessment

Causality: Changes in physical appearance (color, precipitation) are the most direct indicators of instability or contamination. Solubility verification ensures that the standard can be reliably prepared at the required concentrations without crashing out of solution, which is critical for accurate dilutions. Glyburide is known for its poor water solubility, making the choice of solvent critical. [10] Methodology:

-

Initial Assessment (Time Zero):

-

Record the appearance of the neat (solid) material: Color, crystallinity.

-

Prepare a high-concentration stock solution (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., Acetonitrile, Methanol, or DMSO).

-

Visually inspect the solution against a black and white background. It should be clear and free of particulates. Record observations.

-

-

Periodic Testing:

-

At each stability time point, retrieve a sample stored under the test condition.

-

Allow the sample to equilibrate to room temperature before opening to prevent condensation.

-

Visually inspect both the solid material and its prepared solution as described in step 1.

-

Compare observations to the Time Zero data.

-

Acceptance Criteria:

-

Solid: No change in color or physical state.

-

Solution: Must remain a clear, particulate-free solution.

Chemical Stability Assessment: Quantifying Integrity

Chemical stability is assessed using chromatographic and spectrometric techniques to monitor the purity of the standard and detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Causality: A validated stability-indicating HPLC method is the cornerstone of chemical stability testing. [11]Its purpose is to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. [12]This ensures that a loss in the main peak area is not just random variation but is correlated with the appearance of new peaks, confirming degradation.

Methodology:

-

Method Development & Validation:

-

Develop an HPLC method capable of resolving glyburide from its known degradants (e.g., sulfonamide and carbamate impurities). [13] * Perform a forced degradation study (see Section 5.0) to generate degradants and prove the method's specificity. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent deuterated glyburide peak.

-

-

Sample Analysis:

-

At each time point, prepare a solution of the deuterated glyburide standard at a known concentration (e.g., 10 µg/mL).

-

Prepare a "Time Zero" sample from a freshly opened vial for direct comparison.

-

Inject the samples onto the HPLC-UV system.

-

-

Data Analysis:

-

Calculate the purity of the deuterated glyburide standard as a percentage of the total peak area.

-

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

-

Compare the purity value to the Time Zero result. Identify and quantify any new impurity peaks.

-

Table 1: Example HPLC-UV Method Parameters

| Parameter | Condition | Rationale |

| Column | Inertsil C8 (250 x 4.6 mm, 5µm) [12] | C8 provides good retention for moderately nonpolar compounds like glyburide. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.3) (40:60 v/v) [12] | A buffered mobile phase controls the ionization state, leading to consistent retention and peak shape. |

| Flow Rate | 1.0 mL/min [11] | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Detection (UV) | 230 nm [12] | Wavelength of maximum absorbance for glyburide, ensuring high sensitivity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30°C [11] | Controlled temperature ensures reproducible retention times. |

Protocol 3: LC-MS/MS for Isotopic Stability and Degradant ID

Causality: While HPLC-UV measures chemical purity, LC-MS/MS is essential for assessing isotopic stability. Back-exchange of deuterium for hydrogen can occur, particularly if labels are on heteroatoms or activated carbons, compromising the standard's utility. [1]MS analysis confirms the mass of the parent ion, ensuring isotopic enrichment is maintained. It is also a powerful tool for identifying the structural identity of any new peaks observed in the HPLC-UV analysis.

Methodology:

-

Mass Spectrometric Analysis:

-

Analyze the deuterated glyburide solution using an LC-MS/MS system.

-

Acquire a full scan mass spectrum in the appropriate ionization mode (e.g., ESI positive or negative) to confirm the molecular weight of the deuterated standard.

-

-

Isotopic Enrichment Check:

-

Measure the relative intensities of the isotopic peaks for the deuterated standard (M+n) and the corresponding unlabeled compound (M).

-

Monitor for any increase in the M peak or a decrease in the M+n peak over time, which would indicate H/D back-exchange.

-

-

Degradant Identification:

-

If new peaks are observed in the chromatogram, obtain their mass spectra.

-

Use the mass-to-charge ratio (m/z) to propose potential structures for the degradation products, consistent with known glyburide degradation pathways. [5]

-

Forced Degradation: A Predictive Tool

Forced degradation, or stress testing, involves subjecting the standard to harsh conditions to accelerate its decomposition. [14]The primary goals are to understand potential degradation pathways and to validate the stability-indicating nature of the analytical method. [15]A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized. [16] Table 2: Forced Degradation Study Conditions

| Stress Condition | Protocol | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours [11] | Hydrolysis of the sulfonylurea and/or amide linkage. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Primarily hydrolysis of the sulfonylurea linkage. [6] |

| Oxidation | 3-6% H₂O₂ at room temp for 24 hours | Oxidation of the sulfur atom or other susceptible sites. |

| Thermal | 60-80°C for 24-48 hours | General acceleration of hydrolysis or other thermal decomposition. |

| Photolytic | Expose to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (as per ICH Q1B guidelines). [17] | Photochemical degradation, potentially leading to different products than hydrolysis. |

Recommended Storage and Handling

Based on the chemical nature of sulfonylureas and general best practices for deuterated standards, the following recommendations are provided to maximize shelf-life.

Table 3: Recommended Storage and Handling Procedures

| Parameter | Recommendation | Rationale |

| Solid Material | Store at -20°C or -80°C in a desiccator. [7] | Low temperature and low humidity minimize potential hydrolysis and other degradation reactions. |

| Solutions | Prepare fresh. If storage is necessary, store in an aprotic solvent (e.g., Acetonitrile) at -20°C or colder for short periods (1-2 weeks). [17][18] | Aprotic solvents lack exchangeable protons, preserving isotopic integrity. Low temperature slows degradation. |

| Handling | Allow vials to equilibrate to ambient temperature before opening. Use inert gas (Argon or Nitrogen) to backfill vials after use. | Prevents water condensation on the cold solid, which can initiate hydrolysis. Inert gas displaces oxygen and moisture. |

| Light Exposure | Store in amber vials or protect from light. [7] | Protects against potential photolytic degradation. |

Conclusion

The stability of a deuterated glyburide standard is not a given; it is a parameter that must be rigorously verified. By implementing a comprehensive stability program encompassing physical, chemical, and isotopic assessment, researchers can ensure the integrity of their internal standard. This diligence forms the bedrock of reliable and reproducible quantitative results, underpinning the success of pharmacokinetic studies, clinical diagnostics, and all applications demanding the highest level of analytical accuracy. The protocols and principles outlined in this guide provide a robust framework for establishing confidence in your deuterated glyburide standards and, by extension, in your final data.

References

-

SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. (2021). International Journal of Innovative Research in Technology, 8(3). Retrieved from [Link]

-

Stability-Enhanced Ternary Solid Dispersions of Glyburide: Effect of Preparation Method on Physicochemical Properties. (2023). NIH National Library of Medicine. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Chemical structures of glibenclamide and known, as well as predicted, degradation products. (n.d.). ResearchGate. Retrieved from [Link]

-

Structures of the sulfonylureas and degradation products studied. (n.d.). ResearchGate. Retrieved from [Link]

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. (2015). ResearchGate. Retrieved from [Link]

-

Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Glyburide and retinoic acid synergize to promote wound healing by anti-inflammation and RIP140 degradation. (2018). PubMed. Retrieved from [Link]

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. (n.d.). ijpsonline.com. Retrieved from [Link]

-

Stability-Enhanced Ternary Solid Dispersions of Glyburide: Effect of Preparation Method on Physicochemical Properties. (2023). ResearchGate. Retrieved from [Link]

-

Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. (2016). ResearchGate. Retrieved from [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds?. (2017). ResearchGate. Retrieved from [Link]

-

Forced Degradation Studies Absorbance Data. (n.d.). ResearchGate. Retrieved from [Link]

-

Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. (2016). NIH National Library of Medicine. Retrieved from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2020). ResearchGate. Retrieved from [Link]

-

Research on Controllable Degradation of Novel Sulfonylurea Herbicides in Acidic and Alkaline Soils. (2017). PubMed. Retrieved from [Link]

-

The Analytical Evolution of Glibenclamide (Glyburide) Antidiabetic Agents: Analytical Tools, Challenges, and Future Trends. (2025). Taylor & Francis Online. Retrieved from [Link]

-

Glyburide Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

Stability of Three Different Galenic Liquid Formulations Compounded from Tablet Containing Glibenclamide. (2013). Lifescience Global. Retrieved from [Link]

-

Stability-Enhanced Ternary Solid Dispersions of Glyburide: Effect of Preparation Method on Physicochemical Properties. (2023). PubMed. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). bioprocessintl.com. Retrieved from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). NIH National Library of Medicine. Retrieved from [Link]

-

Degradation route of gliclazide to products I, V, VI, and VII. (n.d.). ResearchGate. Retrieved from [Link]

-

Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig. Retrieved from [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017). Biochemistry, 56(49), 6333–6334. Retrieved from [Link]

-

Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (2021). MDPI. Retrieved from [Link]

-

What is the mechanism of Glyburide?. (2024). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirt.org [ijirt.org]

- 12. researchgate.net [researchgate.net]

- 13. turkjps.org [turkjps.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of rac-cis-3-Hydroxy Glyburide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of rac-cis-3-Hydroxy Glyburide, a significant metabolite of the sulfonylurea drug Glyburide (Glibenclamide). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of fragmentation pathways, supported by mechanistic insights and established analytical methodologies. We will explore the nuances of ionization techniques, collision-induced dissociation (CID) patterns, and the logical framework for identifying this and related metabolites in complex biological matrices. The guide integrates theoretical principles with practical, field-proven protocols to offer a self-validating system for the robust characterization of Glyburide metabolites.

Introduction: Glyburide and the Imperative of Metabolite Identification

Glyburide, a second-generation sulfonylurea, is a cornerstone in the management of type 2 and gestational diabetes mellitus.[1][2] Its therapeutic action is mediated by stimulating insulin release from pancreatic β-cells.[3] The biotransformation of Glyburide is extensive, primarily occurring in the liver via the cytochrome P450 system, leading to the formation of several hydroxylated metabolites.[3][4] Among these, the hydroxylated derivatives of the cyclohexyl moiety are of particular interest due to their potential pharmacological activity.[3][5]

The precise identification and characterization of these metabolites, such as rac-cis-3-Hydroxy Glyburide, are critical throughout the drug development lifecycle. This understanding informs pharmacokinetics, pharmacodynamics, and toxicology, ultimately ensuring drug safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[6][7] This guide will focus specifically on the fragmentation pathways of rac-cis-3-Hydroxy Glyburide, providing a detailed roadmap for its identification.

The Molecular Architecture of rac-cis-3-Hydroxy Glyburide

To comprehend the fragmentation of rac-cis-3-Hydroxy Glyburide, a foundational understanding of its structure is essential. The molecule retains the core Glyburide scaffold, which consists of a sulfonylurea bridge connecting a substituted benzamide moiety and a cyclohexyl group. The key modification is the hydroxylation at the cis-3 position of the cyclohexyl ring.

| Compound | Molecular Formula | Molecular Weight |

| Glyburide | C23H28ClN3O5S | 493.1 g/mol |

| rac-cis-3-Hydroxy Glyburide | C23H28ClN3O6S | 509.1 g/mol [8] |

This seemingly minor structural change has significant implications for its mass spectrometric behavior, introducing new potential cleavage sites and influencing ion stability.

Ionization and Precursor Ion Selection: The Gateway to Fragmentation

The initial step in the mass spectrometric analysis of rac-cis-3-Hydroxy Glyburide is the efficient generation of gas-phase ions. Electrospray ionization (ESI) is the most commonly employed technique for sulfonylureas and their metabolites due to its soft ionization nature, which typically produces intact protonated molecules ([M+H]^+) or other adducts.[6]

3.1. Positive vs. Negative Ion Mode

While both positive and negative ion modes can be utilized, positive ion mode generally provides superior sensitivity for Glyburide and its metabolites.[1][5] In positive ion mode, the protonated molecule ([M+H]^+) of rac-cis-3-Hydroxy Glyburide is observed at an m/z of 510.1.[2][9] It is also common to observe sodium adducts ([M+Na]^+) at m/z 532.1, which can sometimes be more abundant than the protonated molecule.[1]

3.2. Experimental Protocol: Optimization of Mass Spectrometric Conditions

A robust and sensitive LC-MS/MS method is fundamental for the reliable analysis of rac-cis-3-Hydroxy Glyburide. The following protocol outlines the key steps for method development and validation.

Step 1: Stock and Working Solution Preparation

-

Prepare a 1 mg/mL stock solution of rac-cis-3-Hydroxy Glyburide in methanol.

-

Prepare a series of working solutions by diluting the stock solution with a mixture of methanol and water (1:1 v/v) to concentrations suitable for direct infusion and for spiking into the matrix for calibration curve generation.[1]

Step 2: Direct Infusion and Precursor Ion Optimization

-

Infuse a working solution (e.g., 1 µg/mL) directly into the mass spectrometer using a syringe pump.

-

Optimize key ESI source parameters in positive ion mode, including capillary voltage, drying gas temperature, drying gas flow, and nebulizer pressure, to maximize the signal intensity of the ([M+H]^+) ion at m/z 510.1.[1]

-

Optimize the fragmentor or cone voltage to ensure efficient transmission of the precursor ion without inducing in-source fragmentation.[1]

Step 3: Collision-Induced Dissociation (CID) and Product Ion Scanning

-

Select the ([M+H]^+) ion (m/z 510.1) as the precursor for CID.

-

Perform a product ion scan by systematically varying the collision energy to generate a comprehensive fragmentation spectrum. This will reveal the characteristic product ions of rac-cis-3-Hydroxy Glyburide.

Step 4: Multiple Reaction Monitoring (MRM) Transition Selection

-

From the product ion spectrum, select the most intense and specific fragment ions for developing a Multiple Reaction Monitoring (MRM) method. This will provide the highest sensitivity and selectivity for quantification in complex matrices.

Decoding the Fragmentation Pattern: A Mechanistic Approach

The fragmentation of sulfonylureas is characterized by cleavages at the sulfonylurea bridge, which is the most labile part of the molecule. The presence of the hydroxyl group on the cyclohexyl ring in rac-cis-3-Hydroxy Glyburide introduces additional fragmentation pathways.

4.1. The Primary Fragmentation Pathway

The most prominent fragmentation pathway for protonated rac-cis-3-Hydroxy Glyburide involves the cleavage of the S-N bond within the sulfonylurea moiety. This is a characteristic fragmentation for this class of compounds.

Caption: Primary fragmentation pathways of rac-cis-3-Hydroxy Glyburide.

4.2. Detailed Mechanistic Elucidation

-

Formation of the Substituted Benzamide Fragment (m/z 179.1): Cleavage of the amide bond between the carbonyl group and the ethyl-phenyl linker results in the formation of the 5-chloro-2-methoxybenzamide fragment.

-

Formation of the Protonated Hydroxycyclohexyl Isocyanate Fragment (m/z 114.1): Scission of the sulfonylurea bridge can lead to the formation of a protonated hydroxycyclohexyl isocyanate ion. This fragment is indicative of the hydroxylated cyclohexyl portion of the molecule.

-

Formation of the Substituted Phenylsulfonamide Fragment (m/z 332.1): Cleavage of the bond between the sulfonyl group and the urea nitrogen attached to the cyclohexyl ring generates the substituted phenylsulfonamide fragment.

4.3. Influence of the Hydroxyl Group

The hydroxyl group on the cyclohexyl ring can influence the fragmentation by promoting the loss of a water molecule (18 Da). This can occur from the precursor ion or from subsequent fragment ions, leading to additional peaks in the MS/MS spectrum.

Experimental Workflow for Metabolite Identification

The following workflow provides a systematic approach to the identification and confirmation of rac-cis-3-Hydroxy Glyburide in a biological sample.

Caption: Experimental workflow for the identification of rac-cis-3-Hydroxy Glyburide.

5.1. Sample Preparation

For plasma or urine samples, protein precipitation with acetonitrile is a common and effective method for sample cleanup.[10] Solid-phase extraction (SPE) can also be employed for more complex matrices to achieve higher purity.

5.2. Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of Glyburide and its metabolites.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to achieve good chromatographic resolution.

Data Interpretation and Confirmation

The confident identification of rac-cis-3-Hydroxy Glyburide relies on a multi-faceted approach:

-

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the precursor and product ions, confirming their elemental composition.

-

Retention Time Matching: The retention time of the analyte should match that of an authentic reference standard.

-

Fragmentation Pattern Matching: The product ion spectrum of the analyte must match the characteristic fragmentation pattern of rac-cis-3-Hydroxy Glyburide.

-

Isotope Pattern Analysis: The isotopic pattern of the precursor and fragment ions should be consistent with the presence of a chlorine atom.

Conclusion: A Framework for Confident Identification

This technical guide has provided an in-depth exploration of the mass spectrometric fragmentation of rac-cis-3-Hydroxy Glyburide. By understanding the underlying fragmentation mechanisms and employing a systematic analytical workflow, researchers can confidently identify and characterize this important metabolite. The integration of robust experimental protocols with sound scientific principles forms a self-validating system that ensures data integrity and supports critical decisions in drug development. The principles and methodologies outlined herein are not only applicable to rac-cis-3-Hydroxy Glyburide but also provide a valuable framework for the analysis of other drug metabolites.

References

- Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS. (2012). Journal of Mass Spectrometry, 47(9), 1159-1171.

- Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. (2014).

- Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study. (2008).

- Application of liquid chromatography-mass spectrometry(n) analyses to the characterization of novel glyburide metabolites formed in vitro. (2000). Journal of Mass Spectrometry, 35(1), 67-77.

- Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. (2024). Methods in Molecular Biology, 2730, 153-162.

- Determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. (2014).

- Differences and Similarities in the Metabolism of Glyburide for Various Species: An Analysis by LC-DAD-Q-TRAP-MS/MS. (2013). Journal of Analytical & Bioanalytical Techniques, 4(3), 164.

- Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. (2006). Biochemical Pharmacology, 72(12), 1748-1757.

-

The chemical structures of glyburide and its metabolites. M1, 4- trans... - ResearchGate. (n.d.). Retrieved from [Link]

- Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography–Ion-Trap Tandem Mass Spectrometry and Library Searching. (2005). Clinical Chemistry, 51(9), 1639-1647.

- Negative‐ion mass spectrometry of sulfonylurea herbicides. (1988). Rapid Communications in Mass Spectrometry, 2(10), 214-217.

- Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. (2016). Clinica Chimica Acta, 454, 76-81.

- Liquid chromatography tandem mass spectrometry method for simultaneous determination of antidiabetic drugs metformin and glyburide in human plasma. (2007). Journal of Pharmaceutical and Biomedical Analysis, 45(3), 487-494.

- Development and Validation of an LC-MS/MS Sulfonylurea Assay for Hypoglycemia Cases in the Emergency Department. (2016). Clinica Chimica Acta, 454, 76-81.

-

Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - UTMB Research Experts. (2006). Retrieved from [Link]

-

Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. - ResearchGate. (n.d.). Retrieved from [Link]

-

-Structure of glyburide and its metabolites on basis of the synthesized... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

glyburide - ClinPGx. (n.d.). Retrieved from [Link]

-

Fig. 1 -The reconstructed ion chromatogram (m/z 510) of the glyburide... - ResearchGate. (n.d.). Retrieved from [Link]

- UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. (2019). International Journal of Pharmaceutical Research, 11(4).

-

cis-3-Hydroxyglyburide | C23H28ClN3O6S | CID 91810507 - PubChem. (n.d.). Retrieved from [Link]

-

Transition of glimepiride sodium adduct to daughter fragment (m/z 513.19 > 400). … - ResearchGate. (n.d.). Retrieved from [Link]

-

GLYBURIDE CIS-3-HYDROXYCYCLOHEXYL - Allmpus. (n.d.). Retrieved from [Link]

- Mass Spectrometry of Glycans - PMC - PubMed Central - NIH. (2015). Glycobiology, 25(9), 904–915.

- Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - NIH. (2024). Molecules, 29(12), 2933.

Sources

- 1. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cis-3-Hydroxyglyburide | C23H28ClN3O6S | CID 91810507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography tandem mass spectrometry method for simultaneous determination of antidiabetic drugs metformin and glyburide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glyburide Metabolism Pathways in Human Liver Microsomes

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This guide provides a detailed exploration of the metabolic pathways of glyburide, a second-generation sulfonylurea widely used in the management of type 2 diabetes, within the complex enzymatic machinery of human liver microsomes.

Introduction: The Clinical and Biochemical Significance of Glyburide Metabolism

Glyburide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells. However, its clinical utility is influenced by its extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The rate and profile of glyburide metabolism can vary significantly among individuals, impacting its plasma concentrations and, consequently, its pharmacodynamic effect. This variability underscores the importance of elucidating the specific metabolic pathways and the key enzymes involved. This guide will delve into the established and debated pathways of glyburide metabolism, provide detailed experimental protocols for their investigation, and discuss the clinical relevance of its major metabolites.

The Metabolic Landscape of Glyburide: Hydroxylation as the Primary Route

The biotransformation of glyburide in human liver microsomes predominantly involves oxidative metabolism, leading to the formation of several hydroxylated metabolites.[1][2][3] These metabolites are generally more polar than the parent compound, facilitating their excretion from the body.

The primary metabolites identified are:

-

4-trans-hydroxycyclohexyl glyburide (M1)

-

3-cis-hydroxycyclohexyl glyburide (M2b)

-

4-cis-hydroxycyclohexyl glyburide (M2a)

-

3-trans-hydroxycyclohexyl glyburide (M3)

-

2-trans-hydroxycyclohexyl glyburide (M4)

-

Ethyl-hydroxycyclohexyl glyburide (M5) [4]

The formation of these metabolites is catalyzed by a concert of CYP enzymes, with two major players at the forefront of scientific investigation and debate: CYP2C9 and CYP3A4.

The Central Players: A Tale of Two CYPs - CYP2C9 and CYP3A4

There is a considerable body of evidence supporting the involvement of both CYP2C9 and CYP3A4 in glyburide metabolism, though their relative contributions have been a subject of some controversy in the scientific literature.

-

Evidence for CYP2C9's Role: Several in vivo studies have demonstrated a strong correlation between genetic polymorphisms in the CYP2C9 gene and glyburide pharmacokinetics. Individuals with reduced-function CYP2C9 alleles, such as CYP2C9*3, exhibit decreased clearance and increased plasma concentrations of glyburide, confirming its role as a substrate for this enzyme.[1]

-

Evidence for CYP3A4's Dominance: Conversely, a number of in vitro studies utilizing human liver microsomes and recombinant CYP enzymes suggest that CYP3A4 is the primary catalyst for glyburide metabolism.[5][6] These studies often show a higher intrinsic clearance (Vmax/Km) for CYP3A4 compared to other CYPs.[5]

This apparent discrepancy between in vivo and in vitro findings highlights the complexity of drug metabolism and the need for a multi-faceted experimental approach to accurately characterize the roles of different enzymes. It is plausible that both enzymes contribute significantly, with their relative importance potentially varying depending on factors such as individual genetics and the presence of co-administered drugs.

The following diagram illustrates the primary metabolic pathways of glyburide:

Caption: Primary metabolic pathways of glyburide in human liver microsomes.

Experimental Workflows for Studying Glyburide Metabolism

To elucidate the metabolic pathways of glyburide and identify the contributing enzymes, a series of well-defined in vitro experiments using human liver microsomes are essential.

Workflow for Characterizing Glyburide Metabolism

The following diagram outlines a typical experimental workflow for characterizing the metabolism of glyburide:

Caption: Experimental workflow for glyburide metabolism studies.

Detailed Protocol for In Vitro Glyburide Metabolism Assay

This protocol provides a step-by-step methodology for assessing the metabolism of glyburide in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Glyburide

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (for LC-MS/MS analysis)

-

HPLC-grade water and methanol

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of glyburide in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer

-

Human liver microsomes (e.g., final concentration of 0.5-1.0 mg/mL)

-

Glyburide stock solution (e.g., final concentration of 1-10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture vigorously to precipitate the microsomal proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the separation and quantification of glyburide and its metabolites.[7][8] A typical method might involve:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Elution: A suitable gradient to separate the parent drug and its more polar metabolites.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific detection of glyburide and its metabolites.

-

-

-

Data Analysis:

-

Calculate the rate of glyburide depletion and the formation of each metabolite over time.

-

Determine the kinetic parameters (Km and Vmax) by incubating various concentrations of glyburide and fitting the data to the Michaelis-Menten equation.

-

Pinpointing the Culprits: CYP Inhibition Studies

To determine the relative contribution of specific CYP enzymes to glyburide metabolism, chemical inhibition assays are employed. These assays use selective inhibitors for different CYP isoforms to observe their effect on the rate of glyburide metabolism.

Detailed Protocol for CYP Inhibition Assay

Materials:

-

All materials from the metabolism assay protocol

-

Selective chemical inhibitors for CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

Procedure:

-

Preparation:

-

Prepare stock solutions of the selective CYP inhibitors in a suitable solvent.

-

-

Incubation:

-

Follow the incubation procedure outlined in the metabolism assay protocol, with the addition of the selective inhibitor to the pre-incubation mixture.

-

Include a control incubation without any inhibitor.

-

The concentration of the inhibitor should be chosen to be selective for the target CYP isoform. For example:

-

Ketoconazole (CYP3A4 inhibitor): 1 µM

-

Sulfaphenazole (CYP2C9 inhibitor): 10 µM

-

-

-

Reaction Termination, Sample Preparation, and Analysis:

-

Follow the same procedures as in the metabolism assay protocol.

-

-

Data Analysis:

-

Compare the rate of glyburide metabolism (or metabolite formation) in the presence of each inhibitor to the control incubation.

-

A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform in glyburide metabolism.

-

Quantitative Insights: Kinetic Parameters of Glyburide Metabolism

The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) provides quantitative information about the affinity of the enzymes for the substrate and their catalytic efficiency.

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) | Reference |

| CYP3A4 | 11.8 ± 2.1 | 1.5 ± 0.1 | 0.13 | [5] |

| CYP2C91/1 | 4.6 ± 0.8 | 0.4 ± 0.03 | 0.09 | [5] |

| CYP2C8 | 9.5 ± 1.5 | 0.3 ± 0.02 | 0.03 | [5] |

| CYP2C19 | 14.2 ± 2.5 | 0.2 ± 0.02 | 0.01 | [5] |

Note: These values can vary between studies and experimental conditions.

The intrinsic clearance values suggest that while CYP2C9 has a higher affinity for glyburide (lower Km), CYP3A4 has a higher catalytic capacity (higher Vmax), leading to a comparable or slightly higher intrinsic clearance in some studies.[5]

Clinical and Pharmacological Relevance of Glyburide Metabolites

The primary metabolites of glyburide, M1 and M2b, are not inert. They possess some hypoglycemic activity, although it is generally considered to be significantly less potent than the parent drug.[9] The clinical significance of these metabolites is an area of ongoing research, as their accumulation in patients with impaired renal function could potentially contribute to the overall therapeutic and adverse effects of glyburide treatment.

Conclusion: A Framework for Understanding and Predicting Glyburide's Fate

This technical guide has provided a comprehensive overview of the metabolic pathways of glyburide in human liver microsomes. The key takeaways for researchers and drug development professionals are:

-

Primary Metabolic Route: Hydroxylation is the main metabolic pathway for glyburide.

-

Key Enzymes: CYP2C9 and CYP3A4 are the major enzymes involved, with their relative contributions being a subject of ongoing investigation.

-

Experimental Approach: A combination of in vitro metabolism assays, CYP inhibition studies, and kinetic parameter determination is crucial for a thorough understanding of glyburide's metabolic profile.

-

Clinical Relevance: The formation of active metabolites necessitates their consideration in the overall pharmacodynamic profile of glyburide, particularly in specific patient populations.

By applying the principles and protocols outlined in this guide, researchers can gain valuable insights into the metabolism of glyburide, contributing to a more rational approach to its clinical use and the development of safer and more effective antidiabetic therapies.

References

-

Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. Request PDF - ResearchGate. Available from: [Link]

-

Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. National Institutes of Health. Available from: [Link]

-

Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study. National Institutes of Health. Available from: [Link]

-

Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. National Institutes of Health. Available from: [Link]

-

Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. Request PDF - ResearchGate. Available from: [Link]

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. Available from: [Link]

-

Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes. PubMed. Available from: [Link]

-

-Structure of glyburide and its metabolites on basis of the synthesized... ResearchGate. Available from: [Link]

-

Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS. PubMed. Available from: [Link]

-

Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS. Request PDF - ResearchGate. Available from: [Link]

-

The chemical structures of glyburide and its metabolites. M1, 4- trans... ResearchGate. Available from: [Link]

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

-

Kinetics of glyburide metabolism by hepatic and placental microsomes of human and baboon. PubMed. Available from: [Link]

-

Kinetics of glyburide metabolism by hepatic and placental microsomes of human and baboon. UTMB Research Experts. Available from: [Link]

-

Not for Implementation - Draft Guidance on Glyburide October 2024. accessdata.fda.gov. Available from: [Link]

-

Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. Available from: [Link]

-

GLYBURIDE TRANS-4-HYDROXYCYCLOHEXYL. Allmpus. Available from: [Link]

-

Effects of glyburide on carbohydrate metabolism and insulin action in the liver. PubMed. Available from: [Link]

-

Prediction of metabolizing enzyme-mediated clinical drug interactions using in vitro information. National Institutes of Health. Available from: [Link]

-

cis-3-Hydroxyglyburide. PubChem. Available from: [Link]

-

In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. Available from: [Link]

-

Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes. Indonesian Journal of Clinical Pharmacy. Available from: [Link]

-

In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Contributions of human cytochrome P450 enzymes to glyburide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CAS 1217848-91-3: The Labeled Internal Standard for Glyburide Metabolite Analysis

This guide provides an in-depth technical overview of the stable isotope-labeled compound rac cis-3-Hydroxy Glyburide-[13C,d3] , identified by CAS Number 1217848-91-3 . Designed for researchers, bioanalytical scientists, and professionals in drug metabolism and pharmacokinetics (DMPK), this document elucidates the core properties, applications, and methodologies related to this critical research tool. We will move beyond a simple datasheet to explain the scientific rationale behind its use, particularly as an internal standard in quantitative bioanalysis.

Section 1: Compound Identification and Physicochemical Properties

The compound with CAS Number 1217848-91-3 is an isotopically labeled version of cis-3-hydroxyglyburide, a human metabolite of the widely used anti-diabetic drug Glyburide (Glibenclamide).[1][2] The labeling with Carbon-13 (¹³C) and Deuterium (³H or D) introduces a specific mass shift without altering the chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: Core Physicochemical Properties of rac cis-3-Hydroxy Glyburide-[13C,d3]

| Property | Value | Source(s) |

| CAS Number | 1217848-91-3 | [1][2] |

| Chemical Name | rac cis-3-Hydroxy Glyburide-[13C,d3] | [1] |

| Synonyms | 3-cis-Hydroxyglibenclamide-d3,13C; cis-3-Hydroxyglyburide-13C,d3 | [1][3] |

| Molecular Formula | C₂₂¹³CH₂₅D₃ClN₃O₆S | [1][4] |

| Molecular Weight | ~514.01 g/mol | [1][4] |

| Appearance | Pale Yellow Solid | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

| Unlabeled CAS | 23074-02-4 (for rac cis-3-Hydroxy Glyburide) | [4][5] |

Section 2: Scientific Rationale and Application in Bioanalysis

The Parent Drug: Glyburide Metabolism

To understand the utility of the labeled standard, one must first understand the metabolism of the parent drug, Glyburide. Glyburide is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin release from pancreatic β-cells.[6][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into several hydroxylated metabolites.[8][9] Two of the major metabolites are 4-trans-hydroxyglyburide and 3-cis-hydroxyglyburide.[9]

Quantifying the parent drug and its metabolites in biological matrices (like plasma and urine) is fundamental to understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug. This is where the need for a robust analytical method, and therefore a reliable internal standard, becomes paramount.

The Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for variability during sample processing and analysis. An ideal IS behaves identically to the analyte of interest during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.

rac cis-3-Hydroxy Glyburide-[13C,d3] serves this role perfectly for the quantification of the cis-3-hydroxyglyburide metabolite.

-

Co-elution: Its chemical structure is virtually identical to the unlabeled metabolite, ensuring it elutes at the same retention time in liquid chromatography.

-

Extraction & Ionization Parity: It experiences the same degree of loss or enhancement during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and ionization in the mass spectrometer source.

-

Mass Distinction: The presence of ¹³C and deuterium atoms gives it a higher mass, allowing the mass spectrometer to detect it on a different channel (m/z) from the unlabeled analyte.[10]

By measuring the ratio of the analyte's signal to the IS's signal, analysts can achieve highly accurate and precise quantification, correcting for any experimental inconsistencies.

Section 3: Practical Guide to Bioanalytical Method Development

The following is a generalized, foundational protocol for the quantification of cis-3-hydroxyglyburide in human plasma using CAS 1217848-91-3 as an internal standard. This protocol must be fully validated according to regulatory guidelines (e.g., US FDA) before use in clinical or preclinical studies.[11]

Preparation of Stock and Working Solutions

-

Analyte Stock: Prepare a 1 mg/mL stock solution of unlabeled rac cis-3-Hydroxy Glyburide in a suitable organic solvent like methanol or DMSO.

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of rac cis-3-Hydroxy Glyburide-[13C,d3] (CAS 1217848-91-3) in the same solvent.

-

Working Solutions:

-

Create serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to prepare calibration curve (CC) and quality control (QC) spiking solutions.

-

Prepare a single IS working solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This concentration should be optimized during method development.

-

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common, straightforward method for extracting small molecules from plasma.

-

Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add IS: Add 300 µL of the IS working solution in acetonitrile to each tube. The acetonitrile acts as both the IS diluent and the protein precipitating agent.

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

-